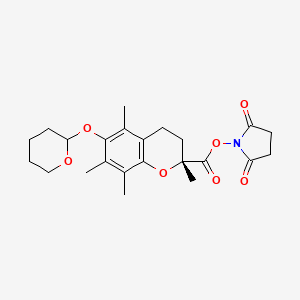

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

概要

説明

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a succinimidyl group, a tetrahydropyran ring, and a tetramethylchroman moiety, which contribute to its distinct chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate typically involves multiple steps:

Formation of the Tetrahydropyran Ring: The initial step often involves the protection of a hydroxyl group using dihydropyran to form a tetrahydropyran ring. This is achieved under acidic conditions, typically using p-toluenesulfonic acid as a catalyst.

Introduction of the Succinimidyl Group: The next step involves the reaction of the protected intermediate with succinic anhydride in the presence of a base such as pyridine. This step introduces the succinimidyl group into the molecule.

Formation of the Tetramethylchroman Moiety: The final step involves the cyclization of the intermediate to form the tetramethylchroman ring. This is typically achieved through an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring and the tetramethylchroman moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the succinimidyl group, converting it to a more reactive amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the succinimidyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of amide or thioether derivatives.

科学的研究の応用

Bioconjugation

Overview : This compound is frequently utilized in bioconjugation processes to create stable linkages between biomolecules such as proteins and antibodies. The stability of these linkages enhances the functionality of biomolecules in therapeutic and diagnostic applications.

Applications :

- Drug Delivery Systems : Enhances the delivery capabilities of therapeutic agents by improving their stability and targeting efficiency.

- Protein Labeling : Facilitates the attachment of fluorescent tags to proteins, allowing for easier tracking in biological assays.

Drug Development

Overview : Succinimidyl (2R)-6-(tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics contribute to the development of compounds with improved bioavailability.

Applications :

- Pharmaceutical Synthesis : Used in the creation of new drug candidates that require specific structural modifications for enhanced efficacy.

- Formulation Development : Assists in optimizing formulations for better therapeutic outcomes.

Antioxidant Research

Overview : The compound is studied for its potential antioxidant properties, which can be beneficial in formulating products aimed at reducing oxidative stress in cells.

Applications :

- Cellular Protection Studies : Investigated for its ability to protect cells from oxidative damage, which is crucial in aging and various diseases.

- Cosmetic Formulations : Used in developing skincare products that claim to reduce oxidative stress and improve skin health.

Material Science

Overview : this compound finds applications in creating advanced materials with enhanced stability and resistance to environmental factors.

Applications :

- Coatings and Polymers : Incorporated into materials requiring improved durability and resistance to degradation.

- Nanotechnology Applications : Explored for use in developing nanomaterials with specific functional properties.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Bioconjugation | Drug delivery systems, protein labeling | Enhanced stability and functionality |

| Drug Development | Pharmaceutical synthesis, formulation optimization | Improved bioavailability and efficacy |

| Antioxidant Research | Cellular protection studies, cosmetic formulations | Reduction of oxidative stress |

| Material Science | Coatings and polymers, nanotechnology | Increased durability and environmental resistance |

Case Studies

-

Bioconjugation Study

- Researchers utilized this compound to enhance the delivery of a therapeutic protein in cancer treatment. The study demonstrated improved targeting of tumor cells compared to traditional methods.

-

Drug Development Research

- A pharmaceutical company employed this compound as an intermediate in synthesizing a new class of anti-inflammatory drugs. The resulting compounds exhibited significantly higher bioavailability than previous formulations.

-

Antioxidant Efficacy Investigation

- A study published in a peer-reviewed journal explored the antioxidant properties of this compound in cellular models. Results indicated a marked reduction in oxidative stress markers when cells were treated with formulations containing this compound.

作用機序

The mechanism by which Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate exerts its effects involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophiles such as amines and thiols, forming stable amide or thioether linkages. This reactivity is exploited in various applications, from bioconjugation to drug delivery.

類似化合物との比較

Similar Compounds

N-Hydroxysuccinimide (NHS): Commonly used in bioconjugation, NHS esters are similar in reactivity but lack the tetrahydropyran and tetramethylchroman moieties.

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another bioconjugation reagent, SMCC contains a maleimide group for thiol-reactive conjugation.

Succinimidyl 6-hydroxyhexanoate: Similar in structure but with a simpler aliphatic chain instead of the tetrahydropyran and tetramethylchroman rings.

Uniqueness

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is unique due to its combination of the succinimidyl group with the tetrahydropyran and tetramethylchroman moieties. This unique structure imparts specific reactivity and stability, making it suitable for specialized applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds

生物活性

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate (CAS 1069137-73-0) is a synthetic compound with potential biological activity. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its cytotoxicity and mechanisms of action against cancer cell lines.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H29NO7 |

| Molecular Weight | 431.48 g/mol |

| Melting Point | 174 °C |

| Appearance | White to almost white powder |

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Synthesis

The compound can be synthesized using methods that involve the modification of chroman derivatives. The synthesis pathway often includes the formation of the succinimidyl ester from corresponding carboxylic acids and amines, followed by the introduction of the tetrahydropyran moiety through selective reactions .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound. Notably, compounds structurally similar to this compound have demonstrated significant cytotoxic activity against human leukemia cell lines such as HL-60 and NALM-6. For instance, a derivative showed an IC50 value of 1.02 µM against HL-60 cells, which is notably lower than that of carboplatin (IC50 = 2.90 µM) .

The biological mechanisms underlying the cytotoxicity include:

- Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells. This is characterized by increased activation of caspases and the presence of apoptotic markers.

- Cell Cycle Arrest: Flow cytometry studies indicated that treatment with related compounds leads to significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an antimitotic effect. For example, a related compound increased G2/M phase cells from 18.9% in control to 31.4% at a concentration of 4.4 µM .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- HL-60 Human Leukemia Cells: A study found that certain derivatives exhibited threefold higher cytotoxicity compared to carboplatin in HL-60 cells, indicating their potential as effective anticancer agents .

- MCF-7 Breast Cancer Cells: While not as potent as in leukemia models, some derivatives still showed significant antiproliferative activity in MCF-7 cells, highlighting their broad-spectrum activity against different cancer types .

Structure-Activity Relationship (SAR)

Analysis of SAR has revealed that specific structural features enhance biological activity:

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2,5,7,8-tetramethyl-6-(oxan-2-yloxy)-3,4-dihydrochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO7/c1-13-14(2)21-16(15(3)20(13)29-19-7-5-6-12-28-19)10-11-23(4,30-21)22(27)31-24-17(25)8-9-18(24)26/h19H,5-12H2,1-4H3/t19?,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEFWOPTRFWZLM-LEQGEALCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659922 | |

| Record name | 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069137-73-0 | |

| Record name | 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。